2-(3,4-dichlorophenyl)-N-methylacetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions with dichlorophenyl derivatives. For example, 3,4-Dichlorophenethylamine can be obtained by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 . Another example is the synthesis of target compounds using anthranilic acid and 3,4-dichlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of related compounds has been investigated using density functional theory (DFT) methods. For instance, the vibrational spectra and molecular structure of 2-((3,4-dichlorophenylimino)methyl)-4 bromophenol (DCCP) were investigated using DFT with a 6-31++G (d, p) basis set in the B3LYP method .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been documented. For example, 3,4-Dichlorophenyl isocyanate is a solid, and ranges in color from white to yellow . It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .Scientific Research Applications
Resonance Raman Spectrometry in Pesticide Analysis
A study by Higuchi, Aiko, and Tanaka (1980) explored the use of resonance Raman spectrometry for determining trace amounts of phenylamide pesticides, including compounds similar to 2-(3,4-dichlorophenyl)-N-methylacetamide. This method proved useful in analyzing colorless samples by converting them into azo dye derivatives, enabling the detection of these pesticides in water with excellent selectivity (Higuchi, Aiko, & Tanaka, 1980).
Opioid Receptor Research
Chang et al. (1994) synthesized derivatives of this compound as kappa-selective affinity labels for opioid activity research. These compounds, including DIPPA, showed promise in opioid receptor studies due to their ability to bind covalently and exhibit antagonist activity in opioid assays (Chang et al., 1994).
Quantum Chemical Calculations for Molecular Properties
Choudhary et al. (2014) conducted quantum chemical calculations on molecules similar to this compound to understand their conformation, vibrational spectroscopy, electronic properties, and thermodynamics. This research provides insights into the molecular structure and reactivity of these compounds (Choudhary et al., 2014).
Infrared Spectroscopy Studies
Ji et al. (2020) studied the infrared spectrum of N-methylacetamide, a compound structurally related to this compound. This research aids in understanding the formation of the amide infrared spectrum, which is significant in various fields including organic chemistry and analytical chemistry (Ji et al., 2020).
Antagonist Binding Site Mapping
Kersey et al. (1996) developed a photoactivatable analogue of a compound structurally similar to this compound. This was used to map the antagonist binding site of the tachykinin NK2 receptor, demonstrating its potential in receptor-binding studies (Kersey et al., 1996).
Mechanism of Action
Target of Action
A closely related compound, 3,4-dichloromethylphenidate, acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor . This suggests that 2-(3,4-dichlorophenyl)-N-methylacetamide might interact with similar targets.
Mode of Action
It’s worth noting that related compounds, such as dcmu, inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii . This prevents the electron flow from photosystem II to plastoquinone, interrupting the photosynthetic electron transport chain .
Biochemical Pathways
Related compounds like dcmu disrupt the photosynthetic electron transport chain, which reduces the plant’s ability to convert light energy into chemical energy .
Pharmacokinetics
A related compound, 3,4-dichloromethylphenidate, is primarily metabolized through hydrolysis of the ester bond into 3,4-dichloro-ritalinic acid, which is then primarily excreted in urine . This suggests that this compound might have similar ADME properties.
Result of Action
Related compounds like dcmu, when they inhibit photosynthesis, reduce the plant’s ability to convert light energy into chemical energy .
Action Environment
It’s worth noting that the efficacy of related compounds can be influenced by various factors, including the presence of other chemicals and environmental conditions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other dichlorophenyl compounds, it can be hypothesized that it may interact with various enzymes and proteins . The nature of these interactions would depend on the specific molecular structure of 2-(3,4-dichlorophenyl)-N-methylacetamide and the biomolecules it interacts with .
Cellular Effects
It is plausible that it could influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-12-9(13)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFORRLIKRTSLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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